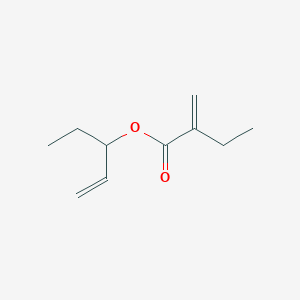
Pent-1-en-3-yl 2-methylidenebutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pent-1-en-3-yl 2-methylidenebutanoate is an organic compound with the molecular formula C10H16O2 It is a type of ester, characterized by the presence of a carbonyl group adjacent to an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pent-1-en-3-yl 2-methylidenebutanoate typically involves the esterification of pent-1-en-3-ol with 2-methylidenebutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production scale and purity of the compound.
化学反应分析
Types of Reactions
Pent-1-en-3-yl 2-methylidenebutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
科学研究应用
Pent-1-en-3-yl 2-methylidenebutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Pent-1-en-3-yl 2-methylidenebutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s reactivity and interaction with enzymes and receptors are key factors in its biological effects.
相似化合物的比较
Similar Compounds
Pent-1-en-3-ol: A precursor in the synthesis of Pent-1-en-3-yl 2-methylidenebutanoate.
2-Methylidenebutanoic acid: Another precursor used in the esterification process.
Other esters: Compounds like ethyl acetate and methyl butanoate share similar ester functional groups.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
91650-22-5 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
pent-1-en-3-yl 2-methylidenebutanoate |
InChI |
InChI=1S/C10H16O2/c1-5-8(4)10(11)12-9(6-2)7-3/h6,9H,2,4-5,7H2,1,3H3 |
InChI 键 |
UZNIPHAEZNMOJX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C=C)OC(=O)C(=C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


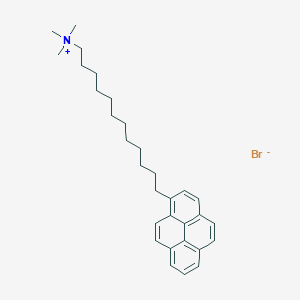

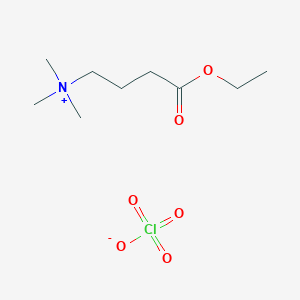
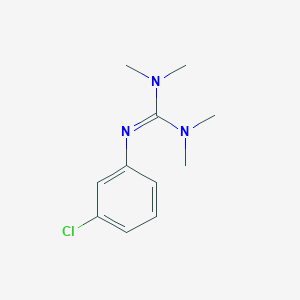
![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
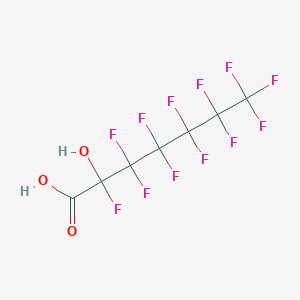
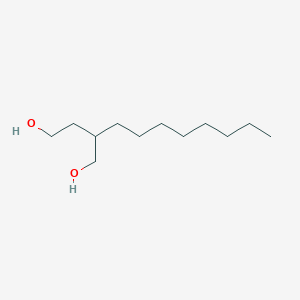
![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
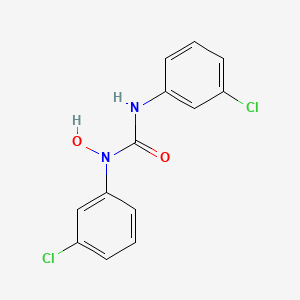
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)
